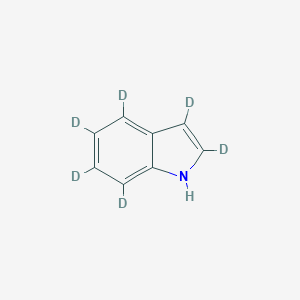

Indole-d6

説明

Significance of Deuterium Labeling in Organic and Bioorganic Chemistry

Deuterium labeling, the strategic replacement of hydrogen atoms with deuterium (²H or D), is a powerful technique in diverse scientific disciplines, including materials science, medicinal chemistry, and biochemistry. Deuterium is a stable isotope of hydrogen, approximately twice as heavy as protium (¹H), yet it maintains similar chemical behavior clearsynth.comclearsynth.com. This subtle mass difference, however, can lead to significant kinetic isotope effects (KIEs), influencing reaction rates and metabolic pathways acs.org.

The applications of deuterium labeling are extensive:

Drug Discovery and Development: Deuterium incorporation can modify a drug's absorption, distribution, metabolism, and excretion (ADME) properties clearsynth.comacs.orgnih.gov. By leveraging KIEs, deuteration can enhance metabolic stability, potentially leading to improved pharmacokinetics, reduced toxicity, and allowing for lower effective doses clearsynth.comacs.orgnih.govworktribe.comlucerna-chem.ch. The U.S. Food and Drug Administration (FDA) classifying deuterated drugs as new chemical entities (NCEs) further underscores their commercial and therapeutic importance nih.govworktribe.com.

Metabolism Studies: Deuterium-labeled compounds are invaluable for elucidating metabolic pathways of small molecule drugs and natural products. They act as tracers, allowing researchers to accurately track the fate of compounds and their fragments within biological systems clearsynth.comlucerna-chem.chthalesnano.comsynmr.inacs.orgnih.gov.

Quantitative Mass Spectrometry (MS): Deuterated compounds serve as internal standards in quantitative mass spectrometry, significantly enhancing the accuracy and reliability of analytical measurements for identifying and quantifying target compounds acs.orglucerna-chem.chthalesnano.comacs.orgckisotopes.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR spectroscopy to reduce interference from protium, thereby improving the sensitivity and precision of NMR analysis and facilitating clearer structural elucidation of organic compounds and macromolecules like proteins clearsynth.comacs.orgthalesnano.comsynmr.inckisotopes.com. Deuterium labeling also aids in determining protein conformations through hydrogen-deuterium exchange experiments, providing insights into 3D structures and noncovalent interactions acs.org.

Reaction Mechanism Elucidation: By selectively replacing hydrogen atoms with deuterium, researchers can investigate reaction pathways and mechanisms, unraveling details about reaction steps, intermediates, and stereochemistry clearsynth.comthalesnano.comsynmr.inacs.org.

Materials Science: Kinetic isotope effects can be exploited to improve the properties of organic light-emitting diodes (OLEDs) and fluorophores acs.org.

Overview of Indole-d6 as a Stable Isotope-Labeled Compound

Indole is a fundamental heterocyclic compound widely distributed in nature, forming the core structure of numerous vital biomolecules such as nucleic acids, vitamins, antibiotics, hormones, alkaloids, and pigments bocsci.comresearchgate.net. Its derivatives are extensively utilized in pharmaceuticals, pesticides, and herbicides bocsci.comunl.pt.

This compound is a deuterium-labeled analog of indole, where six hydrogen atoms are replaced by deuterium atoms medchemexpress.commedchemexpress.com. As a stable isotope-labeled compound, this compound possesses the same chemical properties as its unlabeled counterpart but with a distinct molecular weight, making it an ideal tracer for various research applications lucerna-chem.chbocsci.com.

Key Properties of this compound medchemexpress.com:

| Property | Value |

| Molecular Formula | C₈HD₆N |

| Molecular Weight | 123.18 |

| CAS Number | 104959-27-5 |

| Isotopic Purity | >98% (typical for stable isotope labels) lucerna-chem.ch |

The synthesis of deuterated indoles, including this compound, has been a focus of research due to their significant potential. Methodologies often involve acid-catalyzed hydrogen-deuterium exchange reactions, which can achieve regioselective deuterium incorporation at specific positions, such as C2, C3, or both nih.govworktribe.combocsci.comnih.govresearchgate.net. For instance, palladium-catalyzed reactions with deuterated acetic acid (CD₃CO₂D) can lead to C2-selective deuteration, while metal-free, acid-mediated conditions can afford C3-selective incorporation worktribe.com. Using D₂O as a cost-effective deuterium source in hydrogen-deuterium exchange systems has also been explored for efficient and regioselective deuteration of indole compounds bocsci.com.

Deuterated indole derivatives, such as 5-hydroxy Indole-3-acetic acid-d6 (5-HIAA-d6), are employed as internal standards for the quantification of endogenous metabolites like 5-HIAA (a serotonin metabolite) in analytical techniques such as GC-MS or LC-MS bertin-bioreagent.com. The incorporation of stable heavy isotopes like deuterium into drug molecules is a well-established strategy for quantitative analysis during drug development, providing valuable insights into pharmacokinetic and metabolic profiles medchemexpress.commedchemexpress.com.

特性

IUPAC Name |

2,3,4,5,6,7-hexadeuterio-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indole-d6 and Deuterated Indole Derivatives

Direct Deuteration Strategies for Indole Systems

Direct deuteration involves the exchange of hydrogen atoms on the indole scaffold with deuterium atoms from a deuterated source. This approach is often preferred over multi-step syntheses from pre-deuterated building blocks due to its efficiency. acs.orgresearchgate.net

Transition metals play a pivotal role in facilitating C-H activation and subsequent deuterium exchange in indole systems, often enabling high levels of deuterium incorporation and regioselectivity.

Palladium catalysis has emerged as a versatile method for the deuteration of indoles. Directing-group-free palladium catalysis, typically employing Pd(OAc)₂ in the presence of deuterated acetic acid (CD₃CO₂D), can achieve hydrogen isotope exchange at both the C2 and C3 positions of indoles with high deuterium incorporation. For example, in one study, unsubstituted indole achieved 81% C2-deuteration and 72% C3-deuteration under optimized conditions involving Pd(OAc)₂ (10 mol%), NaOAc (1.5 equiv), and CD₃CO₂D in 1,4-dioxane at 120 °C for 16 hours. acs.orgnih.gov

A notable strategy involves a two-step process to achieve C2-selective deuteration. After the initial palladium-catalyzed deuteration yielding C2,C3-deuterated products, subsequent treatment with potassium carbonate (K₂CO₃) in a protic solvent mixture (e.g., MeOH/H₂O) selectively removes the isotopic label at the C3 position, resulting in C2-deuterated indoles. acs.orgnih.govworktribe.comworktribe.com This reverse deuterium exchange strategy allows for the synthesis of C2-deuterated indoles without the need for protecting groups. acs.orgnih.gov

Table 1: Palladium-Catalyzed Deuteration of Indoles

| Substrate (Indole Derivative) | Catalyst System | Conditions | Deuteration Positions | Deuterium Incorporation (%) | Reference |

| Unsubstituted Indole | Pd(OAc)₂ (10 mol%), NaOAc (1.5 equiv) | CD₃CO₂D/1,4-dioxane, 120 °C, 16 h | C2, C3 | C2: 81%, C3: 72% | acs.orgnih.gov |

| Unsubstituted Indole | Pd(OAc)₂ (10 mol%), then K₂CO₃ in MeOH/H₂O | 120 °C (Pd step), 100 °C (K₂CO₃ step) | C2 (selective) | 81% (at C2) | nih.gov |

| Pindolol | Pd(OAc)₂ (10 mol%), NaOAc (1.5 equiv) | CD₃CO₂D/1,4-dioxane, 120 °C, 16 h | C2, C3 | C2: 57%, C3: 34% | nih.gov |

Rhodium catalysts, particularly those based on CpRh(III) complexes (e.g., [CpRhCl₂]₂), have demonstrated utility in the regioselective direct C-H deuteration of indoles. These systems often require a removable N1-directing group on the indole nitrogen to achieve precise control over the site of deuterium incorporation. Using D₂O as the deuterium source, rhodium-catalyzed systems have enabled the synthesis of mono(C2)-, di(C2/C7)-, tri(C2/C3/C7)-, and even C4-deuterated products from various indole substrates. researchgate.netacs.org

Furthermore, deuterium labeling experiments in rhodium(III)-catalyzed C-H allylation of indoles have shown facile H/D scrambling at the C2 and C7 positions of the indole ring when performed in the presence of isotopically labeled CD₃OD and NaOAc. nih.gov This indicates the potential for rhodium catalysts to mediate deuterium exchange at these positions. Rhodium(I)-catalyzed trideuteromethylation using CD₃CO₂D has also been reported for heteroarenes, including indoles, allowing for the installation of CD₃ groups at C2 and C7 positions with the aid of N-containing directing groups. rsc.org

Cobalt catalysts, such as Cp*Co(CO)I₂, have also been successfully employed for the regioselective direct C-H deuteration of indoles in D₂O, often in combination with an N1-directing group. Similar to rhodium, cobalt-catalyzed systems can provide access to mono(C2)-, di(C2/C7)-, tri(C2/C3/C7)-, and C4-deuterated indole derivatives. researchgate.netacs.org

Cobalt-catalyzed C-H functionalization reactions, while primarily focused on C-H activation for bond formation, have also provided insights into deuterium exchange mechanisms. Deuterium exchange studies have been instrumental in understanding the reaction mechanisms involving cobaltacycles in C-H activation processes. chemistryviews.orgrsc.org

Beyond transition-metal catalysis, acid- and base-mediated conditions offer alternative pathways for indole deuteration, sometimes providing complementary regioselectivity or simpler reaction setups.

Acid-catalyzed hydrogen-deuterium exchange is a practical and facile method for preparing deuterium-labeled indoles. For 3-substituted indoles, efficient deuteration can be achieved by treatment with 20 wt% D₂SO₄ in CD₃OD at temperatures between 60–90 °C. For 3-unsubstituted indoles, which are highly reactive at the C3 position under acidic conditions, CD₃CO₂D at 150 °C can effectively promote deuterium incorporation across the C2-C7 positions. acs.orgresearchgate.netnih.gov Notably, metal-free, acid-mediated deuteration using CD₃CO₂D can selectively incorporate deuterium at the C3 position of indoles in high yields (74–98%). acs.orgnih.gov

Base-mediated deuteration approaches, often utilizing deuterated solvents like dimethyl sulfoxide-d6 (DMSO-d6), provide a metal-, ligand-, and additive-free route for high levels of deuterium incorporation. nih.govacs.org The electronic effects of the substrates play a crucial role in controlling the degree of deuteration. For instance, potassium hydroxide (KOH) in DMSO-d6 has been shown to promote H-D exchange, with the base abstracting an acidic proton from the substrate, followed by an interexchange of protons between the substrate and the deuterated solvent. nih.govacs.org

Achieving regioselective deuterium incorporation is a key challenge and a significant area of research in indole deuteration. Different methodologies allow for targeting specific positions on the indole ring:

C2-Deuteration : Selective C2-deuteration of indoles, particularly without the need for directing groups, has been achieved through palladium-catalyzed methods followed by selective C3 de-deuteration. acs.orgnih.govworktribe.comworktribe.com Gold(I)-catalyzed hydrogen isotope exchange has also shown C2-regioselectivity for C3-substituted indoles. acs.org

C3-Deuteration : The C3 position is often the most reactive site for deuterium incorporation under acid- or base-mediated conditions due to its intrinsic reactivity. Metal-free, acid-mediated deuteration with CD₃CO₂D can selectively afford C3-deuterated indoles. acs.orgnih.govacs.org

C4-Deuteration : Regioselective C4-deuteration has been reported using transition-metal-catalyzed systems, often requiring N1-directing groups with cobalt or rhodium catalysts. researchgate.netacs.org Palladium-catalyzed C4 arylation of indoles using a transient directing group has also been explored, with implications for deuterium exchange at this position. nih.gov

C7-Deuteration : Selective deuteration at the C7 position, which is generally more challenging, has been accomplished using transition-metal catalysts, particularly rhodium and cobalt, in conjunction with N1-directing groups. researchgate.netacs.orgnih.govrsc.org

Table 2: Regioselective Deuteration Examples

| Target Position(s) | Methodology | Key Reagents/Catalysts | Deuterium Source | Deuterium Incorporation (%) | Reference |

| C2 (selective) | Palladium-catalyzed, then base-mediated removal | Pd(OAc)₂, NaOAc, K₂CO₃ | CD₃CO₂D | 81% (C2) | acs.orgnih.gov |

| C3 (selective) | Metal-free, acid-mediated | CD₃CO₂D | CD₃CO₂D | 74–98% (C3) | acs.orgnih.gov |

| C2, C3 | Palladium-catalyzed | Pd(OAc)₂, NaOAc | CD₃CO₂D | C2: 81%, C3: 72% | acs.orgnih.gov |

| C2, C7, C3, C4 | Rhodium/Cobalt-catalyzed (with directing group) | [CpRhCl₂]₂, CpCo(CO)I₂ | D₂O | Various, regioselective | researchgate.netacs.org |

| C2 (for C3-subst.) | Gold(I)-catalyzed | Au(I) complexes | CD₃OD, D₂O | Up to 94% (C2) | acs.org |

| C2-C7 (polydeuteration) | Acid-mediated (for 3-unsubstituted indoles) | CD₃CO₂D | CD₃CO₂D | High (e.g., 77% yield for indole-d5) | nih.gov |

Advanced Spectroscopic Characterization of Indole-d6

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For Indole-d6, various NMR techniques provide complementary information regarding the positions of deuterium atoms, the presence of any residual protons, and the carbon skeleton.

Deuterium Nuclear Magnetic Resonance (2H NMR) for Positional Analysis and Molecular Ordering

Deuterium Nuclear Magnetic Resonance (2H NMR) is particularly effective for studying this compound due to the direct observation of the deuterium nuclei. Unlike proton NMR, 2H NMR signals exhibit broader natural line shapes, but their chemical shift range is similar to that of protons. A key application of 2H NMR for perdeuterated this compound is the investigation of molecular ordering and dynamics, especially when the compound is solubilized in anisotropic environments such as lipid bilayers researchgate.netcore.ac.uknih.govnih.govuoguelph.ca.

Research has shown that when perdeuterated this compound is incorporated into lamellar liquid crystalline phases (e.g., composed of 1,2-diacyl-glycero-3-phosphocholine/water), the molecular ordering can be determined from deuteron quadrupole splittings observed in the 2H NMR spectra researchgate.netcore.ac.uknih.govnih.gov. These splittings are indicative of the anisotropic environment experienced by the deuterons. When NMR spectra are recorded with bilayers oriented perpendicular or parallel to the external magnetic field, the values of these splittings differ by a factor of 2, which signifies fast rotational motion of the molecules about an axis parallel to the bilayer normal researchgate.netnih.govnih.gov.

Furthermore, the magnitude of these splittings is observed to decrease with increasing temperature, consistent with increased molecular motion at higher temperatures researchgate.netcore.ac.uknih.gov. The presence of relatively large splittings in these systems demonstrates that this compound partitions into a highly anisotropic environment, most likely at the lipid/water interface researchgate.netcore.ac.uknih.gov. Specific findings indicate that two quadrupolar splittings of approximately 37 kHz are attributed to deuterons at positions 5 and 8 on the indole ring, suggesting their alignment along a common molecular axis researchgate.net.

Table 1: Representative 2H NMR Quadrupolar Splittings for this compound in Lipid Bilayers

| Deuteron Positions | Quadrupolar Splitting (kHz) | Observation Context | Reference |

| 5 and 8 | ~37 | In lipid bilayers | researchgate.net |

| All six pairs | Tens of kilohertz | In lipid bilayers | researchgate.net |

Note: Specific splitting values can vary depending on the lipid system, temperature, and orientation relative to the magnetic field.

Proton Nuclear Magnetic Resonance (1H NMR) in Deuterated Solvents (e.g., DMSO-d6, Acetone-d6)

For a fully deuterated compound like this compound, the primary expectation for its Proton Nuclear Magnetic Resonance (1H NMR) spectrum is the absence of signals from the deuterated positions on the indole ring. This is the direct consequence of hydrogen atoms being replaced by deuterium. The main purpose of using deuterated solvents such as Dimethyl sulfoxide-d6 (DMSO-d6) and Acetone-d6 is to eliminate the overwhelming proton signals from the solvent itself, which would otherwise obscure the signals from the analyte rsc.orgcarlroth.com.

However, the N-H proton of the indole ring is exchangeable. In non-deuterated indole compounds, this proton typically appears as a highly deshielded signal in the δH 10-11 ppm range in DMSO-d6 acs.orgacs.org. For this compound, if the nitrogen-bound hydrogen is also deuterated (N-D), this signal would be absent or significantly attenuated due to isotopic exchange with the deuterated solvent. If the deuteration process is not 100% efficient, or if there is back-exchange with trace amounts of H2O in the solvent, residual proton signals might be observed. These residual signals, if present, would indicate the extent of deuteration and isotopic purity. The chemical shifts of residual protons from common deuterated solvents are well-documented and are used as internal references for NMR measurements rsc.orgcarlroth.com. For instance, residual protons in DMSO-d6 typically appear around 2.50 ppm, and in Acetone-d6 around 2.05 ppm rsc.orgcarlroth.com.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of this compound. While the fundamental carbon chemical shifts of this compound are expected to be similar to those of non-deuterated indole, the presence of deuterium atoms directly bonded to carbon atoms introduces specific characteristics. Each carbon atom directly bonded to a deuterium (C-D) will appear as a triplet due to the spin I=1 of deuterium, with a characteristic 1:1:1 intensity ratio magritek.com. This coupling pattern is a direct confirmation of deuteration at specific carbon positions.

Furthermore, deuterium substitution can induce small isotopic shifts on the chemical shifts of neighboring carbon atoms (alpha, beta, and gamma isotopic effects), which are typically upfield shifts. Although specific 13C NMR data for this compound were not found in the search results, the general chemical shift ranges for indole carbons can be inferred from studies on non-deuterated indole and its derivatives.

Table 2: Expected 13C NMR Chemical Shift Ranges for Indole Carbons

| Carbon Type | Typical Chemical Shift Range (ppm) | Expected Multiplicity for this compound |

| Aromatic Carbons | 100-150 | Triplet (C-D) or Singlet (Quaternary) |

| Quaternary Carbons | 110-140 | Singlet |

Note: The exact chemical shifts for this compound would be slightly perturbed by isotopic effects and would show C-D coupling for deuterated carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are indispensable for determining the molecular weight, elemental composition, and isotopic purity of this compound, as well as for identifying and quantifying the compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise characterization of this compound, particularly for confirming its isotopic purity and exact molecular formula. HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of exact masses and the differentiation of compounds with identical nominal masses but distinct elemental compositions researchgate.net.

For this compound (C8D7N), the theoretical exact mass can be calculated based on the precise atomic masses of carbon (12.000000 u), deuterium (2.01410178 u), and nitrogen (14.00307400 u). The exact mass of C8D7N would be: (8 × 12.000000) + (7 × 2.01410178) + (1 × 14.00307400) = 96.000000 + 14.09871246 + 14.00307400 = 124.10178646 u.

HRMS analysis would confirm the molecular formula C8D7N by providing an observed exact mass that closely matches this theoretical value, typically within a few parts per million (ppm) error researchgate.net. Furthermore, HRMS is essential for assessing isotopic purity by detecting the presence and relative abundance of any non-deuterated (C8H7N) or partially deuterated (e.g., C8H1D6N, C8H2D5N) species. A high isotopic purity sample of this compound would primarily show a signal at m/z 124.1018, with minimal or no signals corresponding to lower deuteration states.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including indole derivatives uclan.ac.ukresearchgate.netnih.govnotulaebotanicae.ro. In the context of this compound, GC-MS is employed for purity assessment and confirmation of its presence in a sample.

In GC-MS, the sample is first vaporized and carried through a chromatographic column by an inert gas (e.g., helium). Compounds are separated based on their differential partitioning between the stationary phase of the column and the mobile gas phase, resulting in different retention times nih.gov. Upon elution from the column, the separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented researchgate.netnotulaebotanicae.ro. The resulting mass spectrum, which displays the m/z ratios of the molecular ion and its fragments, serves as a unique "fingerprint" for identification.

For this compound, GC-MS analysis would yield a characteristic retention time and a mass spectrum with a molecular ion peak at m/z 124 (for C8D7N), along with specific fragmentation patterns that are shifted by the mass difference of deuterium compared to hydrogen (e.g., 1 amu per deuterium). This isotopic shift in fragmentation patterns provides strong evidence for the deuterated nature of the compound. GC-MS can also detect and quantify impurities, whether they are synthetic byproducts or residual non-deuterated indole, by comparing their retention times and mass spectra to known standards researchgate.netnotulaebotanicae.ro.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry for the identification and quantification of compounds. This method is extensively applied in the analysis of indole and its metabolites in complex biological matrices chemtos.comfishersci.no.

For this compound, LC-MS is crucial for its detection and quantification, particularly when used as an internal standard in metabolic studies. Indole-d7, a closely related deuterated analog, has been successfully employed as an internal standard in LC-MS/MS methods for indole quantification. In such applications, indole-d7 typically exhibits a precursor ion at m/z 124.15 and a characteristic product ion at m/z 96.1 in positive atmospheric pressure chemical ionization (APCI) mode lgcstandards.comcaymanchem.comwikipedia.org.

Given that this compound (C₈HD₆N) has a molecular weight of 123.18 g/mol , its protonated molecular ion ([M+H]⁺) is expected to appear at m/z 124.18. The fragmentation patterns of deuterated indoles in LC-MS/MS are generally similar to their non-deuterated counterparts but with mass shifts corresponding to the deuterium incorporation. Indole alkaloids, for instance, often show characteristic fragment ions at m/z 130 and m/z 132 resulting from the cleavage of the indole moiety unibz.itwikipedia.org. The use of deuterated standards like this compound allows for accurate quantification by compensating for matrix effects and variations in ionization efficiency.

Resonant Two-Photon Ionization (R2PI) Time-of-Flight Mass Spectrometry (TOFMS)

Resonant Two-Photon Ionization (R2PI) Time-of-Flight Mass Spectrometry (TOFMS) is a highly sensitive technique used to study the electronic and vibrational spectroscopy of molecules in the gas phase, particularly in jet-cooled environments where molecular congestion is minimized. This method enables precise determination of electronic transition energies and vibrational modes in both ground and excited electronic states.

Studies have specifically utilized jet-cooled one-color R2PI TOFMS to obtain the excitation spectra of indole-2,3,4,5,6,7-d6 (referred to as 1H-Indole-d6 in some contexts, implying all six exchangeable hydrogens are deuterated) unibz.itmedchemexpress.com. The vibronic analysis of the deuterated indole spectra has been conducted in the region ranging from the electronic origin (0(0)0) up to 0(0)0 + 904 cm⁻¹ unibz.it.

A significant finding from these studies is the "essentially 1:1 correspondence between all of the bands" observed in the excited-state vibronic spectra of indole and this compound. This correspondence suggests that no substantial band in the indole spectrum within the analyzed interval can be uniquely attributed to a system other than the L-1(b) ← 1A' transition unibz.it. This indicates that the deuteration primarily affects the vibrational frequencies without altering the fundamental nature of the electronic transitions in this region.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermolabile compounds, including various indole derivatives. It typically produces protonated molecular ions ([M+H]⁺) or deprotonated molecular ions ([M-H]⁻), making it suitable for determining the molecular weight of the analyte.

While some reports suggest that indole itself might not produce a strong signal under certain ESI conditions, with Atmospheric Pressure Chemical Ionization (APCI) being more effective for indole lgcstandards.com, ESI-MS is broadly applied for characterizing a wide range of indole-related compounds and their metabolites chemtos.comfishersci.nolgcstandards.com. For this compound, with a molecular weight of 123.18 g/mol , the expected protonated molecular ion ([M+H]⁺) in positive ESI mode would be m/z 124.18.

Tandem mass spectrometry (MS/MS) coupled with ESI provides valuable structural information through characteristic fragmentation patterns. For indole alkaloids, common fragmentation pathways often lead to diagnostic ions. For instance, the cleavage of the indole moiety can yield prominent fragment ions such as m/z 130 and m/z 132 unibz.itwikipedia.org. The specific fragmentation pattern of this compound would exhibit mass shifts corresponding to the deuterium atoms, allowing for unambiguous identification and structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups within a compound. The principle behind these techniques is that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes.

Isotopic substitution, such as the replacement of hydrogen (¹H) with deuterium (²H), has a significant impact on vibrational spectra. Due to the increased mass of deuterium, the vibrational frequency of a bond involving deuterium will decrease compared to its hydrogen counterpart. This effect is inversely proportional to the square root of the reduced mass of the vibrating system. Consequently, C-H and N-H stretching vibrations in Indole would shift to lower wavenumbers when deuterated to C-D and N-D in this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a primary tool for studying the vibrational characteristics of molecules. For non-deuterated indole, characteristic IR absorption bands include the N-H stretching vibration, typically observed around 3406 cm⁻¹ scbt.com. Aromatic C-H stretching vibrations are generally found around 3022 cm⁻¹ and 3049 cm⁻¹ scbt.com. Other significant bands for indole include aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹, and C-C (in ring) stretching at 1616 cm⁻¹ and 1456 cm⁻¹ scbt.com.

In this compound, where six hydrogen atoms are replaced by deuterium, the vibrational frequencies associated with these bonds are notably altered. The N-H stretch will be replaced by an N-D stretch, and the C-H stretches by C-D stretches. Given the mass difference, the N-D stretching frequency is expected to be approximately 0.707 times that of the N-H stretch. Therefore, the N-H band at 3406 cm⁻¹ in indole would typically shift to approximately 2408 cm⁻¹ in this compound. Similarly, the C-H stretching vibrations around 3000 cm⁻¹ would shift to approximately 2121 cm⁻¹ (C-D stretches). These distinct shifts in the IR spectrum serve as clear evidence of successful deuteration and provide valuable information about the vibrational modes of the deuterated molecule.

Table 1: Characteristic IR Absorption Bands of Indole and Expected Shifts for this compound

| Functional Group | Indole (cm⁻¹) scbt.com | Expected this compound (cm⁻¹) (approx.) |

| N-H Stretching | 3406 | ~2408 (N-D) |

| C-H Stretching | 3022, 3049 | ~2137, ~2156 (C-D) |

| Aromatic C=C | 1508, 1577 | 1508, 1577 (minimal change) |

| C-C (in ring) | 1456, 1616 | 1456, 1616 (minimal change) |

Electronic Spectroscopy

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, which occur when electrons absorb energy and move from a lower energy orbital to a higher energy orbital. These transitions are primarily governed by the electronic structure of the molecule.

Isotopic substitution, like deuteration, involves a change in the nuclear mass of atoms within a molecule. However, this change in mass has a negligible effect on the electronic energy levels and the electronic transitions themselves. Therefore, the electronic spectrum of a deuterated compound is generally very similar to that of its non-deuterated analog. Any observed differences are typically minor and may arise from subtle secondary effects rather than fundamental changes in electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Indole is known to exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum, typically around 300 nm medchemexpress.com. The UV-Vis absorption spectra of various indole analogues have been extensively studied, showing broad absorption maxima that are dependent on the specific chromophoric system within the molecule pharmaffiliates.com.

For this compound, the UV-Vis spectrum is expected to closely resemble that of non-deuterated indole. Since the electronic energy levels are largely unaffected by the substitution of hydrogen with deuterium, the positions and intensities of the absorption maxima in the UV-Vis spectrum of this compound are anticipated to be virtually identical to those of indole. This lack of significant change in the UV-Vis spectrum further supports the understanding that deuteration primarily influences vibrational properties rather than electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Compound | Expected UV-Vis Absorption Maxima (nm) |

| This compound | ~300 (similar to Indole) |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique employed in the advanced characterization of this compound, particularly for probing its excited electronic states and their interactions. Studies on this compound, alongside its protonated counterpart and N-deuterated indole, have utilized fluorescence excitation and single vibronic level fluorescence (SVLF) spectra to analyze the S₁–S₀ electronic transition in jet-cooled conditions researchgate.netgoogleapis.com.

Vibronic Analysis of Electronic Transitions

Vibronic analysis, which examines the coupling between electronic and vibrational states, is critical for a comprehensive understanding of this compound's spectroscopic profile. High-resolution electronic spectroscopy, combined with techniques like jet-cooled one-color resonant two-photon ionization (1C R2PI) time-of-flight mass spectrometry (TOFMS) and single vibronic level fluorescence (SVLF), has been extensively applied to this compound researchgate.netacs.org.

Research has focused on the excitation spectra of indole-2,3,4,5,6,7-d6, particularly in the region from the electronic origin (0₀⁰) up to 904 cm⁻¹ above it researchgate.netacs.org. A key finding from the vibronic analysis of excited-state spectra for indole and this compound is the observation of an "essentially 1:1 correspondence" between all the bands in the studied interval researchgate.netacs.org. This suggests that within this range, there are no significant bands in the indole spectrum that can be uniquely assigned to a system other than the ¹Lᵇ ← ¹A' transition researchgate.netacs.org.

Furthermore, vibrational analysis of the S₁–S₀ transition in jet-cooled N-deuterated indole has provided frequencies for eight low-lying S₁ vibrational modes. SVLF spectra have also enabled the refinement of many S₀ vibrational frequencies googleapis.com. While excited-state frequencies for deuterated species are often estimated from known excited-state normal protonated values using computational methods like Gaussian, the comparison of these spectra provides invaluable insights into the impact of deuteration on the molecule's electronic and vibrational landscape researchgate.net. The strong vibronic coupling between the ¹Lᵇ and ¹Lᵃ electronic states in indole, where the ¹Lᵃ-state is energetically located more than 1000 cm⁻¹ above the ¹Lᵇ vibrationless state, underscores the complexity and importance of such detailed analyses semanticscholar.org.

Mechanistic Elucidation and Reaction Pathway Studies Utilizing Indole-d6

Isotopic Labeling Experiments for Mechanistic Interrogation

Isotopic labeling experiments, employing compounds like Indole-d6, are a cornerstone for understanding the intricate details of chemical transformations. By strategically incorporating deuterium into the indole scaffold, researchers can trace the fate of specific hydrogen atoms, thereby differentiating between plausible reaction pathways and identifying key steps. This technique is particularly effective in cases where direct observation of intermediates is challenging fishersci.no.

For instance, deuterium labeling has been instrumental in probing the mechanism of gold(I)-catalyzed hydrogen isotope exchange reactions on indoles. Studies have revealed that C3-unsubstituted indoles are regioselectively labeled at the C3 position, while C3-substituted indoles undergo labeling at the C2 position. The mechanistic investigation indicated the involvement of aurated indole intermediates nih.gov. Similarly, in the modular assembly of tetrahydrocarboline-type indole alkaloids, deuterium-labeling experiments, alongside control reactions and cross-over experiments, were crucial in elucidating a multiple alkylamination cascade mechanism, including an unusual C(sp³)–C(sp³) connection escholarship.org. Deuterium labeling has also been applied in visible-light-induced indole synthesis to investigate the reaction mechanism involving desulfonylative C(sp²)-H functionalization chemtos.com.

The utility of isotopic labeling extends to palladium-catalyzed reactions. For example, directing-group-free palladium catalysis with deuterated acetic acid (CD₃CO₂D) enables hydrogen isotope exchange at the C2 and C3 positions of indoles with high deuterium incorporation rates. Subsequent treatment with K₂CO₃ in protic solvents allows for selective removal of the isotopic label at C3, yielding C2-deuterated products iarc.fr. This selective deuteration highlights the power of isotopic labeling in achieving precise control over isotopic distribution for mechanistic studies.

Table 1: Deuterium Incorporation in Palladium-Catalyzed Indole Labeling iarc.fr

| Position | Deuterium Incorporation (%) | Conditions |

| C2 | 81 | Pd(OAc)₂, NaOAc, CD₃CO₂D/dioxane, 120 °C, 16 h; then K₂CO₃, MeOH/H₂O, 80 °C, 16 h |

| C3 | 0 | Pd(OAc)₂, NaOAc, CD₃CO₂D/dioxane, 120 °C, 16 h; then K₂CO₃, MeOH/H₂O, 80 °C, 16 h (selective removal) |

| C2 | 40 | Pd(OAc)₂, anhydrous dioxane/CD₃CO₂D, 120 °C, 16 h |

| C3 | 52 | Pd(OAc)₂, anhydrous dioxane/CD₃CO₂D, 120 °C, 16 h |

Investigation of Intermediates and Transition States in Indole Reactions

This compound is invaluable for inferring the nature of reactive intermediates and transition states, which are often too fleeting to be directly observed. By analyzing the position of deuterium in the reaction products, researchers can deduce the pathways through which these transient species form and react.

Mechanistic studies of gold(I)-catalyzed deuteration of indoles revealed aurated indole as a key intermediate nih.gov. Similarly, deuterium-labeling experiments were pivotal in identifying a ruthenium vinylidene intermediate in the construction of indole scaffolds from ynamides, involving a cascade of 1,2-rearrangement and cyclization foodb.ca. In the context of C3 alkylation of indoles, mechanistic investigations using B(C₆F₅)₃ as a catalyst have explored the role of α-N C(sp³)–H bond cleavage events, with isotopic labeling contributing to the understanding of the catalytic cycle.

Computational studies often complement isotopic labeling by providing a theoretical framework for understanding these transient species. For instance, in the enantioselective nucleophilic ring opening of episulfonium ions by indoles, computational studies suggested that the transition state leading to the major enantiomeric product involves attractive, non-covalent interactions. The involvement of the indole N-H motif in a key interaction during the enantioselectivity-determining transition state was also suggested by experimental data.

Studies of Hydrogen-Deuterium Exchange Kinetics

Hydrogen-deuterium (H-D) exchange kinetics provides dynamic information about the reactivity of C-H bonds and the accessibility of specific sites within a molecule. The rate at which hydrogen atoms are replaced by deuterium can reveal details about the mechanism, including the involvement of acidic or basic catalysis, solvent effects, and the stability of intermediates.

Acid-catalyzed H-D exchange reactions are a practical and facile method for synthesizing deuterium-labeled indoles. For example, 3-substituted indoles can be efficiently deuterated by treatment with D₂SO₄ in CD₃OD, while 3-unsubstituted indoles require CD₃CO₂D at higher temperatures. These studies indicate that deuterium incorporation can occur at various positions (C2, C4-C7) depending on the conditions and substitution pattern.

Table 2: Deuterium Incorporation in Acid-Catalyzed H-D Exchange of Indole-3-butyric Acid Methyl Ester

| Position | Deuterium Incorporation (%) |

| C2 | 13 |

| C4 | 95 |

| C5 | 49 |

| C6 | 91 |

| C7 | 76 |

Kinetic isotope effects (KIEs) derived from H-D exchange studies offer quantitative insights into the rate-determining step of a reaction. For example, in nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage, a comparison of initial rates for benzene and benzene-d6 determined a kH/kD value of 2.1, indicating that C-H bond cleavage is involved in the rate-determining step. Such kinetic data are crucial for validating proposed mechanisms and understanding the energetic landscape of reactions.

Computational Chemistry Approaches in Mechanistic Studies (e.g., Ab Initio, DFT Calculations for Vibrational Frequencies and Energetics)

Computational chemistry, particularly ab initio and Density Functional Theory (DFT) calculations, plays a vital role in complementing experimental mechanistic studies involving this compound. These methods enable the prediction of molecular geometries, vibrational frequencies, and reaction energetics, providing a deeper understanding of intermediates, transition states, and reaction pathways that are difficult to probe experimentally.

DFT methods are widely used to calculate equilibrium geometries, harmonic force fields, vibrational frequencies, and infrared intensities for indole and its derivatives. Comparisons between experimental and computed frequencies, as well as potential energy distribution (PED) analyses, aid in the assignment of fundamental vibrations and in understanding the structural properties of these molecules. For instance, studies on indole and its N-deuterated analogue have utilized computational methods to analyze vibronic spectra, providing insights into their electronic and vibrational properties.

Computational studies are also crucial for evaluating the energetic viability of proposed reaction mechanisms and identifying transition states. For example, DFT calculations have been employed to investigate the biogenetic pathway for the formation of certain indole alkaloids, assessing the energetic barriers for proposed rearrangement mechanisms and exploring the potential for enzymatic intervention. Similarly, in studies of atropisomers of an indole-substituted phthalonitrile derivative, DFT/B3LYP calculations were used to determine the geometries and activation energies of transition states, providing insights into the rotational barriers and reaction mechanisms.

Furthermore, ab initio quantum chemical methods, such as RI-MP2 and CCSD(T) calculations, have been used to investigate indole-benzene complexes in neutral and cationic forms, determining stabilization enthalpies and theoretical harmonic intermolecular stretch frequencies that align well with experimental values. These computational approaches provide a detailed atomic-level understanding of the interactions and transformations involving indole and its deuterated analogues.

Table 3: Comparison of Theoretical and Experimental Intermolecular Stretch Frequencies for Indole-Benzene Complexes

| Complex Type | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Neutral | 78 | 70 |

| Cationic | 105 | 95 |

Applications of Indole-d6 in Quantitative Analytical Methods

Indole-d6 as an Internal Standard in Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative technique that utilizes isotopically labeled compounds, such as this compound, as internal standards. The fundamental principle of SIDA involves adding a known amount of the isotopically labeled analyte (internal standard) to the sample before extraction and analysis. Because the internal standard and the endogenous analyte are chemically identical, they behave similarly throughout the sample preparation and analytical process, including extraction efficiency, derivatization, and chromatographic separation. The distinct mass difference between the labeled and unlabeled compounds allows for their individual detection and quantification by mass spectrometry. By measuring the ratio of the analyte to the internal standard, SIDA effectively compensates for potential losses during sample workup and matrix effects, leading to superior accuracy and precision compared to methods relying on external calibration or non-isotopic internal standards. frontiersin.org

This compound, specifically deuterated indole, has been successfully employed as an internal standard in SIDA. For instance, in the quantification of boar taint compounds in pig fat, d6-indole was used alongside d3-androstenone and d3-skatole as internal standards. This application, integrated with dynamic headspace-thermal desorption-gas chromatography/time-of-flight mass spectrometry (dynHS-TD-GC/TOFMS), demonstrated its ability to eliminate matrix effects and achieve low limits of detection (LOD) and quantitation (LOQ) with high accuracy and precision, confirming its feasibility for routine analysis. nih.gov

Quantification of Endogenous Indole Metabolites and Related Compounds

This compound plays a vital role in the accurate quantification of various endogenous indole metabolites and related compounds in biological samples. These metabolites are often derived from the degradation of tryptophan, primarily by gut microbiota, and are involved in numerous physiological processes. metabolon.comnih.govhmdb.ca

Researchers utilize this compound (or other deuterated indole derivatives like indole-3-acetic-2,2-d2 acid citeab.com) to precisely measure the concentrations of these compounds in diverse matrices. Key indole metabolites quantified using such approaches include:

Indole: A microbial metabolite of tryptophan found in human feces and mouse cecal contents. nih.govhmdb.ca

Indole-3-acetic acid (IAA): A well-known plant hormone and also a microbial metabolite. nih.govfishersci.atmpg.deresearchgate.net

Indole-3-propionic acid (IPA): A tryptophan metabolite produced by certain bacterial strains in the human gastrointestinal tract. metabolon.comfishersci.caguidetopharmacology.org

Indole-3-lactic acid (ILA): Another microbial metabolite of tryptophan. metabolon.comwikidata.orguni.lu

Studies have shown that the levels of these metabolites can vary significantly depending on factors such as diet and the presence of a viable microbiota. For example, in mouse cecal contents, indole was identified as the most abundant tryptophan metabolite. nih.gov The use of deuterated internal standards like this compound is critical for accurate quantification in complex biological matrices, where matrix effects can otherwise compromise the reliability of results. nih.gov

An example of quantified indole metabolites in plasma/serum, as part of a targeted panel focusing on indoles and uremic toxicity, is presented below:

| Metabolite | Lower Limit of Quantitation (LLOQ) in Plasma/Serum |

| 3-Indolelactic acid | 10.0 ng/mL |

| 3-Indolepropionic acid | 7.50 ng/mL |

| Tryptophan | 500 ng/mL |

| 3-Indoxyl sulfate | 10.0 ng/mL |

| 4-Ethylphenyl sulfate | 1.00 ng/mL |

| p-Cresol sulfate | 5.00 ng/mL |

Application in Metabolomic Profiling and Biomarker Quantification

In metabolomics, the comprehensive study of small-molecule metabolites within a biological system, this compound and other isotopically labeled standards are indispensable for accurate and high-throughput profiling. Metabolomics aims to identify and quantify changes in metabolite profiles that can serve as biomarkers for disease diagnosis, prognosis, and treatment monitoring. mdpi.com

Indole derivatives, many of which are gut microbiota-derived, are increasingly recognized for their biological significance and potential as biomarkers. metabolon.combiorxiv.orgfrontiersin.org For instance, indole has been considered a biomarker for breast cancer and identified as a fecal biomarker for Clostridium difficile infection. hmdb.cafrontiersin.org The accurate quantification of these compounds, facilitated by stable isotope internal standards like this compound, is crucial for establishing their role as reliable biomarkers. biorxiv.org

Targeted metabolomics approaches, often employing LC-MS/MS, rely on these labeled standards to achieve the necessary precision for distinguishing subtle metabolic shifts. The ability to accurately measure the relative concentrations of indole derivatives in complex biomatrices is essential for understanding their synergistic interplay and influence on host physiology, such as the regulation of the aryl hydrocarbon receptor (AhR). nih.govbiorxiv.org

Integration with Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS, GC-MS)

The integration of this compound as an internal standard is most effective when coupled with hyphenated chromatographic-mass spectrometric techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer the high sensitivity and selectivity required for analyzing complex biological samples. metabolon.comnih.govbiorxiv.org

LC-MS/MS: For non-volatile or thermally labile indole metabolites, LC-MS/MS is the preferred technique. The chromatographic separation (LC) resolves different indole compounds, while tandem mass spectrometry (MS/MS) provides highly specific and sensitive detection. The addition of this compound (or a deuterated analog of the specific analyte) before extraction and chromatography allows for precise quantification by correcting for matrix effects and ion suppression/enhancement that can occur in MS. For example, LC-MS/MS has been used for the targeted quantification of indole derivatives from the tryptophan indole pathway in bacterial strains and fecal samples. biorxiv.org

GC-MS: For volatile indole compounds like indole itself, GC-MS is often employed. The gas chromatograph separates the compounds based on their volatility, and the mass spectrometer detects them. This compound is particularly useful here as a volatile internal standard. In one study, indole was quantified by GC/MS in mouse cecal contents and human stool, with this compound used as an internal standard during the extraction and analysis process. nih.gov

The advantages of integrating this compound with these techniques include:

Enhanced Accuracy and Precision: SIDA, facilitated by this compound, compensates for variations in sample preparation and matrix effects, leading to more reliable quantitative data. frontiersin.orgnih.gov

High Sensitivity: Mass spectrometry platforms, especially triple quadrupole (QqQ) or Orbitrap instruments, offer excellent sensitivity, enabling the detection and quantification of low-abundance metabolites. metabolon.combiorxiv.org

Specificity: The distinct mass of this compound allows for its clear differentiation from the endogenous indole, even in complex matrices, ensuring specific quantification. frontiersin.org

These integrated approaches are fundamental in modern analytical chemistry for robust and reliable quantification of indole and its diverse metabolites in various research and clinical applications.

Indole-d6 As a Probe in Biochemical and Metabolic Pathway Research

Tracing Tryptophan Metabolism and Indole Biosynthesis Pathways

Indole-d6 and other deuterated indole derivatives are critical for unraveling the intricate processes of tryptophan metabolism and subsequent indole biosynthesis. Tryptophan, an essential amino acid, is a fundamental precursor to indole in various organisms, including bacteria and plants. Researchers leverage deuterated compounds to meticulously trace the degradation and synthesis of these metabolites.

For instance, studies investigating the catabolism of tryptophan by microorganisms found in swine manure utilized deuterated tryptophan and indole-3-acetic acid (IAA). These experiments conclusively demonstrated that skatole was produced from tryptophan and that IAA served as an intermediate in this pathway. A key finding was the complete recovery of all five deuterium atoms from [2',3',5',6',7'-²H₅]tryptophan within the skatole molecule, providing definitive evidence for the proposed pathway.

In plant biology, deuterated water has been employed to monitor the incorporation of deuterium into IAA and tryptophan within tomato shoots. This research indicated that indole-3-pyruvic acid (IPA) became labeled at a rate consistent with its role as a primary precursor for IAA. Such isotopic labeling experiments are vital for critically evaluating theories such as tryptophan-independent IAA synthesis pathways, where observed higher ¹⁵N enrichment in IAA compared to tryptophan suggested alternative biosynthetic routes. The development of methods for synthesizing deuterium-labeled indoles through acid-catalyzed hydrogen-deuterium exchange reactions further enhances the utility of these tracing studies.

Investigation of Enzyme-Substrate Interactions (e.g., Tryptophan Synthase)

Deuterated indole compounds, including this compound, are indispensable for probing enzyme-substrate interactions and elucidating reaction mechanisms, particularly concerning enzymes like tryptophan synthase. Tryptophan synthase (EC 4.2.1.20) catalyzes the final two steps in the biosynthesis of tryptophan. This enzyme features an α-subunit that facilitates the reversible formation of indole and glyceraldehyde-3-phosphate (G3P) from indole-3-glycerol phosphate (IGP), and a β-subunit responsible for the irreversible condensation of indole with L-serine to yield tryptophan. A specialized 25 Ångstrom hydrophobic channel connects the active sites of the α and β subunits, enabling the direct diffusion of indole between them through a process known as substrate channeling.

Research has utilized deuterated tryptophan, such as [4'-²H]-L-tryptophan and [5'-²H]-L-tryptophan, to determine kinetic and solvent deuterium isotope effects on the enzymatic decomposition of L-tryptophan catalyzed by tryptophanase (TPase, EC 4.1.99.1). These studies offer crucial insights into the rate-limiting steps and specific bond cleavages that occur during enzymatic reactions. For example, the synthesis of [5'-²H]-L-tryptophan involved the specific deuterium labeling of indole, which was subsequently coupled with S-methyl-L-cysteine using TPase. This approach allows for a detailed analysis of how deuterium incorporation affects reaction rates, thereby illuminating the precise catalytic mechanisms of these enzymes.

Characterization of Microbial Indole Metabolism

This compound serves as an invaluable tool for characterizing microbial indole metabolism, providing deep insights into how bacteria produce and process indole. Indole is a significant metabolite produced by a wide array of bacterial species within the gut microbiome, primarily derived from dietary tryptophan through the action of the tryptophanase enzyme (encoded by the tnaA gene). More than 85 identified commensal gut bacterial species, including Escherichia coli, Bacteroides ovatus, Clostridium limosum, and Enterococcus faecalis, are known for their ability to produce indole and its various derivatives.

Deuterium-labeled substrates have been effectively used to trace the catabolic pathways of indole and its derivatives in specific bacterial strains. For instance, investigations involving Clostridium drakei and Clostridium scatologenes employed deuterated tryptophan and indole-3-acetic acid to demonstrate the synthesis of skatole from these precursors. Raman-deuterium isotope probing (Raman-DIP) is another advanced technique that utilizes deuterated substrates to study the metabolic activities of individual bacterial cells within complex human intestinal microbiota, facilitating the investigation of carbon source metabolism. Furthermore, the development of normalization-based quantitation methods, which leverage cost-effective deuterium-based standards, has enabled fast targeted metabolomics to analyze the metabolic diversity of bacterial indole derivatives. This capability is crucial for differentiating bacterial strains and classifying human microbiota samples in disease research.

Elucidation of Indole's Role as a Signaling Molecule in Biological Systems

Indole and its deuterated forms are instrumental in elucidating indole's complex and multifaceted role as a signaling molecule across various biological systems, impacting both prokaryotic and eukaryotic organisms. Indole functions as an intercellular, interspecies, and interkingdom signaling molecule, influencing diverse aspects of bacterial physiology, including spore formation, plasmid stability, drug resistance, biofilm formation, and virulence. In the context of host-microbe interactions, indole and its derivatives are absorbed from the gut, circulate in the bloodstream, and can significantly impact host metabolism and immune responses.

Research has demonstrated that microbiota-produced indole metabolites can disrupt mitochondrial function and inhibit the growth of certain pathogens, such as Cryptosporidium parvum. While the inhibition of C. parvum growth by indoles does not appear to depend on the host aryl hydrocarbon receptor (AhR) pathway, indoles have been shown to impair host mitochondrial function, reduce cellular ATP levels, and directly decrease the membrane potential in the parasite's mitosome. Indole's signaling capabilities extend to modulating host immune responses by activating intestinal immune cells and reinforcing the gut barrier. Studies involving germ-free mice colonized with indole-producing Escherichia coli have revealed that microbial indoles regulate multiple organ functions, including growth and metabolic homeostasis, influencing glucose metabolism and hepatic gluconeogenesis. Additionally, an excessive production of indole by gut microbiota has been linked to alterations in emotional behaviors in rats, with oxidized indole derivatives accumulating in the brain and affecting motor activity and anxiety-like behaviors. The use of deuterated indoles enables precise tracking and quantification of these signaling molecules and their metabolites, thereby providing deeper insights into their biological impact.

Computational and Theoretical Investigations of Indole-d6 and Deuterated Indoles

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the structural and electronic properties of indole derivatives, including their deuterated counterparts. These calculations allow for the precise determination of optimized geometries, bond lengths, bond angles, and electronic distributions wikipedia.orggoogleapis.comchemtos.com. For instance, studies on indole derivatives often utilize the Becke-3-Lee-Yang-Parr (B3LYP) functional with various basis sets, such as 6-311G(d,p), to predict molecular structures wikipedia.orggoogleapis.com.

Key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and their energy gap, are frequently computed. These parameters provide insights into the molecule's chemical reactivity and electron transfer phenomena wikipedia.orgchemtos.comfishersci.fi. For example, the HOMO-LUMO energy gap for an indole derivative has been reported as 3.67 eV, indicating potential for electron transfer wikipedia.org. Molecular electrostatic potential (MESP) maps are also generated to visualize the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions wikipedia.orgchemtos.com.

In the context of deuterated systems like indole-benzene-d6 complexes, ab initio quantum chemical methods, including Resolution of Identity MP2 (RI-MP2) and Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], have been used to optimize stacked and N-H···π H-bonded structures. These calculations help in determining the preferential stability of different conformers and estimating stabilization energies, which show good agreement with experimental values wikipedia.orgnih.gov. Such detailed analyses are critical for understanding how deuteration might subtly influence the electronic landscape and structural preferences of indole.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of molecules over time, providing insights into conformational changes, molecular motions, and interactions with their environment. While specific MD studies on Indole-d6 are not extensively detailed in the provided snippets, MD simulations have been widely applied to various indole derivatives to understand their dynamic properties fishersci.caescholarship.org.

MD simulations can reveal the flexibility and mobility of indole-type molecules, which are essential for their biological functions and interactions. For instance, studies have employed atomistic MD simulations to investigate the aggregation behavior of indole-type organic dye molecules, analyzing trajectories with order parameters such as radial atom pair distribution functions, diffusion coefficients, and root mean square deviation (RMSD) values. These simulations can track the stability of ligand-protein complexes over extended periods, such as 100 ns, demonstrating the stability of interactions.

The principles applied to indole derivatives in MD simulations are directly transferable to this compound. By simulating the deuterated compound, researchers can investigate how the increased mass of deuterium affects vibrational frequencies, conformational dynamics, and intermolecular interactions, potentially revealing subtle changes in diffusion rates or binding kinetics compared to the non-deuterated analog. One microsecond (1 µs) MD simulations have been used to assess the stability of indole derivatives in binding sites, demonstrating the capability of MD to capture long-term dynamic behavior fishersci.ca.

Prediction and Assignment of Spectroscopic Data

Computational chemistry plays a vital role in predicting and assigning spectroscopic data for indole and its deuterated forms, facilitating the interpretation of experimental spectra. DFT calculations are commonly used to compute vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts wikipedia.orggoogleapis.comchemtos.com.

For deuterated indole derivatives, theoretical calculations of infrared intensities and Raman scattering activities have been performed, showing good agreement with experimental data. This allows for a detailed vibrational assignment based on calculated potential energy distributions.

In the realm of NMR spectroscopy, computational methods are particularly valuable for deuterated compounds. For instance, studies on deuterated 3-methyl-indole have utilized ab initio calculations to determine the tensor elements of the electric field gradient for each carbon-deuterium bond, which is crucial for interpreting solid-state 2H-NMR spectra. These analyses have improved the understanding of molecular motions and orientations of indole rings. Furthermore, 1H NMR and 13C NMR spectra of deuterated indole compounds are routinely characterized, with computational predictions aiding in the assignment of chemical shifts.

The integration of theoretical and experimental spectroscopic data is critical for accurate structural elucidation and understanding of molecular properties.

Modeling Isotopic Effects on Molecular Properties and Reactivity

The substitution of hydrogen with deuterium leads to isotopic effects that can significantly influence molecular properties and reactivity. Computational modeling is a key tool for understanding and predicting these effects. Deuterium isotope effects are particularly important in chemical kinetics, where they can provide insights into reaction mechanisms, especially proton transfer steps.

Computational studies can test mechanistic assumptions by calculating kinetic isotope effects (KIEs). For example, in the protiodecarboxylation of indoles, quantum mechanical scrutiny has been applied to evaluate the observed deuterium isotope effects, which can be sensitive probes of transition state structures and proton-relay components. While normal proton transfers to carbon typically show KIEs closer to 7, observed values for indole reactions can be lower (e.g., 2.2-2.7), which computational models can help explain by considering factors like asynchronous concerted routes or solvent arrangements.

Beyond kinetics, deuteration can modify various molecular properties. For instance, the introduction of deuterium can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing metabolic stability and allowing for lower doses. This pharmacokinetic isotope effect is a significant area of research for deuterated compounds. Computational modeling can predict these changes by analyzing how deuteration alters bond strengths, vibrational modes, and intermolecular interactions, which in turn affect processes like enzymatic reactions or membrane permeability.

Furthermore, subtle effects on non-covalent interactions, such as N-H···π interactions, can be modeled. For indole-benzene-d6 complexes, theoretical treatments have shown excellent agreement with experimental binding energies, supporting the role of these interactions in biological environments and demonstrating how isotopic substitution might subtly influence stabilization wikipedia.orgnih.gov.

Emerging Research Directions and Future Prospects for Indole-d6 Applications

Development of Novel Deuteration Strategies for Indole Scaffolds

The synthesis of deuterated indole scaffolds, including Indole-d6, is crucial for various applications, such as drug discovery, pharmacokinetic studies, biomolecular analysis, and investigating kinetic isotope effects fishersci.fiwikipedia.orgfishersci.nogoogleapis.com. Historically, deuteration methods faced challenges, including the reliance on expensive deuterium sources like deuterium gas and the need for harsh reaction conditions, often leading to limited selectivity fishersci.fiwikipedia.orgfishersci.no.

Recent advancements have focused on developing more efficient and regioselective deuteration strategies. One notable approach involves acid-catalyzed hydrogen-deuterium (H-D) exchange reactions, utilizing more affordable deuterium sources such as heavy water (D₂O) or deuterated acetic acid (CD₃CO₂D) fishersci.fifishersci.nochemtos.com. For instance, 3-substituted indoles have been efficiently deuterated using D₂SO₄ in CD₃OD, while 3-unsubstituted indoles can be deuterated with CD₃CO₂D at elevated temperatures chemtos.com. These methods offer mild reaction conditions, simplified processes, and improved selectivity fishersci.fi.

Transition-metal-catalyzed methods represent another significant area of progress, enabling regioselective deuteration at specific positions of the indole ring, such as C2, C3, or C7 wikipedia.orggoogleapis.comfishersci.ca. Palladium-catalyzed systems, for example, have been developed to achieve programmable regioselectivity, allowing for selective deuterium incorporation at C2, C3, or both, often without the need for directing groups wikipedia.orgfishersci.ca. Other catalysts, including cobalt, rhodium, iron, and copper, have also been explored for their ability to facilitate H-D exchange with D₂O as the deuterium source googleapis.com. These innovations provide user-friendly and cost-effective pathways to access selectively deuterated indoles, such as indole-3-acetic acid-d5, which is a deuterated auxin fishersci.no.

Advanced Analytical Methodologies Incorporating this compound as a Standard

This compound serves as a critical stable isotope-labeled internal standard in advanced analytical methodologies, particularly in quantitative analysis using mass spectrometry (MS) techniques googleapis.com. Its isotopic label allows for accurate quantification of endogenous indole and its metabolites in complex biological matrices by compensating for matrix effects and variations in sample recovery during analysis googleapis.com.

In metabolomics and lipidomics, this compound and other deuterated analogs are indispensable for precise quantitative profiling. They are routinely spiked into samples during pretreatment to monitor recovery and ensure the accuracy of metabolite measurements. The use of such internal standards is vital for targeted metabolomics assays, which aim to quantify specific, predetermined metabolites with high sensitivity and selectivity.

Beyond mass spectrometry, this compound finds utility in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium (²H) NMR can provide detailed insights into the molecular ordering and dynamics of indole derivatives within complex environments, such as lipid bilayers. For instance, studies have used ²H-NMR of perdeuterated this compound to determine the molecular ordering of tryptophan analogs solubilized in lamellar liquid crystalline phases, revealing their partitioning into highly anisotropic environments at the lipid/water interface. This application leverages the distinct spectral signatures provided by deuterium labeling for structural elucidation and dynamic studies.

Expanded Applications in Systems Biology and Multi-Omics Research

The integration of this compound into systems biology and multi-omics research represents a significant advancement in understanding complex biological processes. Multi-omics involves combining data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems and disease mechanisms.

Within this framework, metabolomics plays a crucial role, and this compound is a key tool for tracing and quantifying indole-related metabolites. By using this compound as a tracer or internal standard, researchers can accurately track the biotransformation of indole and its derivatives, identify metabolic pathways, and quantify changes in metabolite levels under different physiological or pathological conditions googleapis.com. This is particularly relevant in studies investigating the interplay between gut microbiota and host metabolism, where indole and its derivatives are significant microbial metabolites influencing host physiology and disease susceptibility. For example, studies have identified altered indole metabolite profiles in the brain and serum in the context of microbiota influences, highlighting the importance of accurate quantification using deuterated standards.

The quantitative insights provided by this compound in metabolomics contribute to a deeper understanding of biological networks and pathways, aiding in the identification of potential biomarkers and therapeutic targets in various human diseases.

Integration with Advanced Spectroscopic and Imaging Techniques

This compound is increasingly integrated with advanced spectroscopic and imaging techniques to provide spatially resolved chemical information and detailed molecular insights. In spectroscopic applications, beyond conventional NMR, the deuterium label in this compound offers unique advantages for studying molecular interactions and dynamics in complex biological matrices. For instance, ²H-NMR studies using this compound have been instrumental in characterizing the molecular ordering of indole analogs within lipid bilayers, providing information on their orientation and motion at interfaces. Such studies are crucial for understanding the behavior of membrane-associated molecules and the interactions of drugs with biological membranes.

In the realm of imaging, this compound holds promise for quantitative mass spectrometry imaging (MSI). MSI techniques, such as MALDI-MSI, allow for the visualization of the spatial distribution of molecules within tissues or cells. The incorporation of deuterated standards like this compound can enable quantitative imaging, providing not only the location but also the concentration of specific indole metabolites across a sample. Furthermore, indole derivatives themselves are being explored as novel matrices for MALDI-MSI. For example, nitro indole (NI) derivatives have shown promise as dual-polarity matrices, improving the ionization efficiency and detection sensitivity of various analytes in complex mixtures, including plant metabolites and lipids. This dual role—as both a labeled analyte for tracing and a matrix component for enhanced detection—underscores the versatile future prospects of this compound and its analogs in advanced spectroscopic and imaging applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Indole-d6, and how do reaction conditions influence isotopic purity?

- Methodological Answer : this compound is typically synthesized via catalytic deuteration using palladium-based catalysts under deuterium gas (D₂). Key parameters include solvent purity (e.g., anhydrous tetrahydrofuran), catalyst activity (e.g., 10% Pd/C), and reaction time (24–72 hours). Post-synthesis, purification via reverse-phase HPLC ensures >98% isotopic enrichment. Contaminants like non-deuterated indole are quantified using LC-MS with deuterium-specific fragmentation patterns .

Q. How is this compound utilized as an internal standard in mass spectrometry-based metabolic studies?

- Methodological Answer : this compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ion suppression. Researchers spike known concentrations into biological samples (e.g., plasma) prior to extraction. Quantification involves comparing the analyte-to-Indole-d6 peak area ratio against a calibration curve. Validation requires assessing precision (CV <15%) and accuracy (85–115% recovery) across three analytical batches .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : ²H-NMR confirms deuterium incorporation at specific positions (e.g., C2 and C3). Peaks at δ 7.2–7.5 ppm (aromatic protons) should be absent in pure Indole-d5.

- FT-IR : Absence of C-H stretching vibrations (~3050 cm⁻¹) and presence of C-D bonds (~2150 cm⁻¹) validate deuteration.

- High-resolution MS : Exact mass analysis (e.g., m/z 135.1 for this compound vs. 129.1 for non-deuterated indole) ensures isotopic fidelity .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound impact mechanistic studies in enzyme-catalyzed reactions?

- Methodological Answer : KIEs are measured by comparing reaction rates (kₐₜₜ/Kₘ) between this compound and non-deuterated indole in enzymatic assays (e.g., tryptophanase). For primary KIEs, use stopped-flow spectroscopy to monitor transient kinetics. Secondary KIEs require isotopic substitution at non-reactive sites (e.g., C4-D). Control for solvent isotope effects (e.g., D₂O vs. H₂O buffers) by repeating assays in fully deuterated systems .

Q. What experimental strategies resolve contradictions in this compound’s metabolic stability data across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in enzyme isoforms (e.g., cytochrome P450 3A4 in vitro vs. hepatic zonation in vivo). Address this by:

- Cross-validation : Compare microsomal stability assays (in vitro) with portal vein-cannulated rodent models (in vivo).

- Isotope tracing : Use ¹³C-labeled this compound with LC-HRMS to track metabolite formation (e.g., oxthis compound).

- Statistical reconciliation : Apply Bland-Altman analysis to quantify bias between models .

Q. How can researchers optimize this compound’s use in time-resolved fluorescence studies of protein-ligand interactions?

- Methodological Answer :

- Labeling : Covalently conjugate this compound to target proteins via NHS-ester chemistry. Confirm labeling efficiency using MALDI-TOF.

- Quenching assays : Measure fluorescence lifetime (τ) changes upon binding using time-correlated single-photon counting (TCSPC). Control for deuterium’s solvent isotope effects by matching buffer deuteration levels (e.g., 0% vs. 99.9% D₂O).

- Data normalization : Correct τ values against a non-interacting control (e.g., bovine serum albumin) to isolate binding-specific effects .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to screen variables (e.g., catalyst loading, D₂ pressure).

- Multivariate analysis : Apply principal component analysis (PCA) to NMR/LC-MS datasets to identify critical quality attributes (CQAs).

- Process control : Implement real-time PAT (Process Analytical Technology) tools like inline FT-IR to monitor deuteration efficiency .

Data Analysis & Reproducibility

Q. How should researchers address isotopic interference when quantifying this compound in complex matrices via LC-MS?

- Methodological Answer :

- Chromatographic separation : Use a HILIC column (e.g., Waters Atlantis) to resolve this compound from isobaric interferences.

- High-resolution MS : Set resolution >60,000 (e.g., Orbitrap) to distinguish m/z shifts <0.02 Da.

- Blank subtraction : Run matrix-matched blanks to identify background signals (e.g., phospholipids in plasma) .

Q. What validation criteria ensure reproducibility in this compound-based tracer studies for microbial metabolism?

- Methodological Answer :